molecular formula C19H17F3N4O2 B2566921 4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1797754-72-3

4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2566921
CAS No.: 1797754-72-3
M. Wt: 390.366
InChI Key: JMVBLFSOIVCJGT-UHFFFAOYSA-N
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Description

4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O2 and its molecular weight is 390.366. The purity is usually 95%.
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Biological Activity

The compound 4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide , with a CAS number of 1797754-72-3, is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C19H17F3N4O2C_{19}H_{17}F_3N_4O_2, with a molecular weight of 390.4 g/mol. The structure features a piperidine ring substituted with a trifluoromethyl phenyl group and a cyanopyridine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₇F₃N₄O₂
Molecular Weight390.4 g/mol
CAS Number1797754-72-3
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key reactions include the formation of the piperidine core and subsequent functionalization with the cyanopyridine and trifluoromethyl groups. Detailed synthetic routes can be found in patent literature and research articles focused on similar piperidine derivatives .

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study highlighted that certain piperidinol analogs demonstrated promising anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL . The structural similarity to known antibiotics suggests potential efficacy against various bacterial strains.

Cytotoxicity and Anticancer Potential

In vitro studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. For instance, compounds derived from similar scaffolds have displayed IC50 values in the range of 0.87–12.91 μM, indicating significant growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil .

The proposed mechanism involves the interaction with specific biological targets, potentially influencing pathways related to cell proliferation and apoptosis. The presence of the trifluoromethyl group is believed to enhance binding affinity and selectivity towards target proteins involved in cancer progression .

Case Studies

  • Anti-Tuberculosis Activity : A series of piperidinol derivatives were evaluated for their anti-tuberculosis properties, revealing that modifications at specific positions significantly affected their potency and selectivity .
  • Cytotoxicity in Cancer Models : In studies involving MCF-7 cells, certain derivatives exhibited enhanced cytotoxicity, leading researchers to explore further modifications to improve therapeutic indices while minimizing side effects .

Scientific Research Applications

The structural formula of the compound features a piperidine core, a cyanopyridine moiety, and a trifluoromethyl group, which are crucial for its biological activity.

Anticancer Activity

The compound has shown promising results in anticancer studies, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The following table summarizes its cytotoxic effects:

Table 1: Anticancer Activity Against Cell Lines

Cell LineIC50 (μM)Comparison with 5-FU (IC50 μM)
MCF-70.8717.02
MDA-MB-2311.7511.73

Research indicates that the compound's mechanism of action may involve the activation of apoptotic pathways, specifically through increased levels of caspase-9 in treated cells, which is more pronounced than traditional chemotherapeutics like 5-Fluorouracil .

Anti-Tuberculosis Activity

In addition to its anticancer properties, this compound has demonstrated significant anti-tuberculosis activity. The minimum inhibitory concentrations (MICs) for structurally similar piperidine derivatives have been reported as follows:

Table 2: Anti-Tuberculosis Activity of Piperidine Derivatives

Compound IDStructure FeaturesMIC (μg/mL)
4b4-Chloro, trifluoromethyl1.4
4mTrifluoromethyl1.7
5aNo substituents>50

These findings suggest that the trifluoromethyl group enhances bioactivity against Mycobacterium tuberculosis .

Case Study on Anticancer Evaluation

A study conducted on the compound's effect on MCF-7 cells revealed that it significantly induced apoptosis, leading to increased cell death compared to controls. The study highlighted the potential for this compound as a candidate for further development in cancer therapy.

Case Study on Anti-Tubercular Activity

In a separate investigation, researchers synthesized a library of piperidine derivatives and identified several with potent anti-tuberculosis activity. The presence of specific functional groups, including trifluoromethyl, was correlated with enhanced bioactivity, indicating a strategic direction for future drug design .

Chemical Reactions Analysis

Piperidine Carboxamide Formation

The piperidine core is often prepared through amide bond formation between a piperidine amine and a carboxylic acid derivative. For example, coupling reagents like HATU or EDCl are commonly used under basic conditions (e.g., DIPEA) to activate the carboxyl group, enabling efficient amide formation .

Amide Bond Formation

The amide linkage between the piperidine and the trifluoromethylphenyl group is formed via Schotten-Baumann conditions or active ester coupling . Key steps include:

  • Activation of the carboxyl group (e.g., using HATU or EDCI).

  • Reaction with the amine (e.g., 2-(trifluoromethyl)aniline) in a solvent like DMF or dichloromethane .

Table 1: Amide Bond Formation Parameters

ParameterDetailsSource
Coupling AgentHATU, EDCl, or EDCI
BaseDIPEA or NMM
SolventDMF, dichloromethane, or THF
TemperatureRoom temperature to reflux

Ether Linkage Formation

The ether bond between the piperidine and the cyanopyridine group is typically formed via nucleophilic aromatic substitution (NAS) or Williamson ether synthesis . For NAS:

  • 3-cyanopyridin-2-yl oxide (or a halide) reacts with a piperidine hydroxyl group.

  • Reaction conditions include high temperatures (80–120°C) and bases like K₂CO₃ or Cs₂CO₃ .

Table 2: Ether Formation Conditions

Reaction TypeParametersSource
Nucleophilic SubstitutionTemperature: 80–120°C, Base: K₂CO₃
Williamson SynthesisAlkylating agent: Pyridyl halide

Cyanopyridine Group Coupling

The cyanopyridine moiety is introduced via cross-coupling reactions , such as Suzuki-Miyaura coupling. For example:

  • A halogenated piperidine intermediate reacts with a cyanopyridine boronic acid.

  • Catalysts like Pd(PPh₃)₄ and bases (e.g., Na₂CO₃) enable efficient coupling .

Table 3: Suzuki Coupling Parameters

ParameterDetailsSource
CatalystPd(PPh₃)₄
BaseNa₂CO₃ or K₂CO₃
SolventDME, toluene, or water/THF mixtures
Temperature80–100°C

Functional Group Reactivity

The compound’s functional groups (amide, ether, cyanopyridine) exhibit distinct reactivity:

  • Amide : Resistant to hydrolysis under mild conditions but may undergo nucleophilic attack under harsh acidic/basic environments.

  • Ether : Stable under most reaction conditions but can undergo cleavage with strong acids (e.g., HBr) .

  • Cyanopyridine : Electron-deficient due to the cyano group, enabling further substitution (e.g., via C–H activation) .

Reaction Optimization

Key optimization strategies include:

  • Protecting Groups : Phenylsulfonyl or formamide groups stabilize intermediates during nitration or iodination steps .

  • Solvent Selection : Polar aprotic solvents (DMF) enhance coupling efficiency, while aprotic solvents (dichloromethane) facilitate amide formation .

  • Catalyst Choice : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling yields, while copper catalysts enable trifluoromethylation .

Table 4: Reaction Optimization Strategies

StrategyImplementationSource
Protecting GroupsPhenylsulfonyl or formamide protection
Solvent SelectionDMF for coupling, dichloromethane for amide formation
Catalyst ChoicePd(PPh₃)₄ for Suzuki coupling

Potential Side Reactions

  • Hydrolysis : Amide bonds may hydrolyze under acidic/basic conditions, necessitating pH control.

  • Oxidation : The cyano group is stable but may oxidize to carboxylic acid under strong oxidizing agents .

  • Cross-reactivity : The trifluoromethyl group may undergo defluorination under high-energy conditions .

Properties

IUPAC Name

4-(3-cyanopyridin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2/c20-19(21,22)15-5-1-2-6-16(15)25-18(27)26-10-7-14(8-11-26)28-17-13(12-23)4-3-9-24-17/h1-6,9,14H,7-8,10-11H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVBLFSOIVCJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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